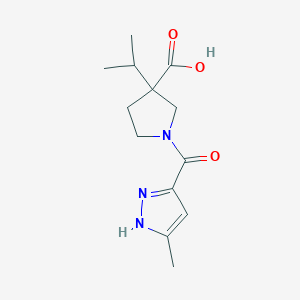
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid, also known as PIPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PIPPCA is a synthetic molecule that belongs to the class of pyrrolidine carboxylic acids.
Mécanisme D'action
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid inhibits HDAC6 by binding to its active site. HDAC6 is a zinc-dependent enzyme that catalyzes the deacetylation of lysine residues on tubulin. 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid binds to the zinc ion in the active site of HDAC6, preventing the enzyme from catalyzing the deacetylation reaction.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to improve insulin sensitivity in obese mice, suggesting that it may have potential therapeutic applications in the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is its specificity for HDAC6. Unlike other HDAC inhibitors, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid does not inhibit other HDAC isoforms, which may cause unwanted side effects. However, one limitation of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel drug delivery systems for 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid may enhance its bioavailability and efficacy.
Méthodes De Synthèse
The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid involves the reaction of N-(tert-butoxycarbonyl)-L-proline and 1,3-propanediol with imidazole-1-sulfonyl chloride in the presence of triethylamine. The product is then purified using column chromatography. The yield of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is approximately 50%.
Applications De Recherche Scientifique
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of a key enzyme, called histone deacetylase 6 (HDAC6), which plays a crucial role in the progression of cancer. HDAC6 is responsible for the deacetylation of tubulin, a protein that is essential for the formation of microtubules. By inhibiting HDAC6, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid prevents the deacetylation of tubulin, leading to the disruption of microtubule dynamics and ultimately, cancer cell death.
Propriétés
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8(2)11(10(15)16)3-4-14(6-11)19(17,18)9-5-12-7-13-9/h5,7-8H,3-4,6H2,1-2H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMONYVOZBVYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloropyrazin-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B6634209.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline](/img/structure/B6634217.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)



![1-[(2,6-Dichloropyridin-3-yl)methyl]benzimidazole](/img/structure/B6634285.png)